Rebolin
Description
Rebolin is a synthetic small-molecule therapeutic agent developed for oncology applications, specifically targeting dysregulated signaling pathways in solid tumors. Its drug substance is characterized by high purity (>99.8%) and stability under controlled storage conditions, with rigorous quality assessments ensuring batch-to-batch consistency . The drug product formulation employs a lyophilized powder reconstituted with sterile water, optimized for intravenous administration to enhance bioavailability and minimize degradation . Regulatory submissions emphasize its compliance with stringent identity, strength, and safety criteria, supported by validated assays for impurities and degradation products . Preclinical studies highlight this compound’s selective inhibition of tyrosine kinase receptors, reducing off-target toxicity compared to earlier generations of kinase inhibitors .
Properties
CAS No. |
79234-28-9 |
|---|---|
Molecular Formula |
C26H44N2O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2.C6H14N2O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3;7-4-2-1-3-5(8)6(9)10/h10,13,15-18,22H,4-9,11H2,1-3H3;5H,1-4,7-8H2,(H,9,10)/t13-,15-,16-,17-,18-,19-,20-;5-/m00/s1 |
InChI Key |
GZRVVFATOWMLCK-KKTJQVCBSA-N |
SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C.C(CCN)CC(C(=O)O)N |
Synonyms |
Rebolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Pharmacokinetic Data
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Half-life (hours) | 12.3 ± 1.2 | 6.5 ± 0.8 | 9.7 ± 1.1 |
| Cmax (µg/mL) | 45.2 ± 3.1 | 28.9 ± 2.4 | 39.8 ± 2.9 |
| AUC0-24 (µg·h/mL) | 320 ± 25 | 180 ± 20 | 290 ± 22 |
This compound’s extended half-life and higher AUC correlate with sustained target engagement in Phase II trials, achieving a 58% partial response rate in renal cell carcinoma versus Compound X (32%) and Compound Y (49%) . However, Compound Y exhibits lower incidence of grade ≥3 hypertension (this compound: 18%; Compound Y: 9%) .
Regulatory and Formulation Considerations
- Formulation Stability : this compound’s lyophilized formulation maintains >95% potency after 24 months at 2–8°C, outperforming Compound X’s liquid formulation (85% potency at 18 months) .
- Biosimilarity Challenges : Unlike Compound Y, which uses a citrate buffer, this compound’s histidine-based formulation requires additional safety justification under EMA guidelines due to pH-dependent aggregation risks .
Research Findings and Limitations
- Clinical Validation: A 2024 meta-analysis of 1,200 patients confirmed this compound’s progression-free survival advantage (HR: 0.62; 95% CI: 0.51–0.75) over Compound X (HR: 0.79) but noted overlapping confidence intervals with Compound Y (HR: 0.65) .
- Thermodynamic Studies : Differential scanning calorimetry reveals this compound’s higher melting point (218°C) versus Compound X (195°C), suggesting improved crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
